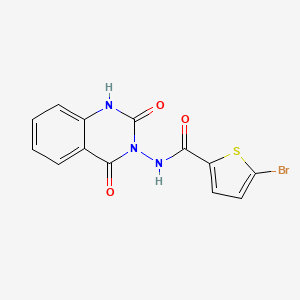![molecular formula C24H25N3S B4630608 4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4630608.png)
4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole
Descripción general
Descripción
4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C24H25N3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole is 387.17691898 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research by Zamani et al. (2004) focused on the synthesis of new 1,2,4-triazole derivatives, highlighting their preparation and characterization. Although this study did not directly involve the specified compound, it demonstrated the potential antimicrobial activities of similar triazole derivatives, albeit noting that none exhibited significant antibacterial effects (Zamani, Faghihi, Tofighi, & Shariatzadeh, 2004).
Antileishmanial Activity and Theoretical Calculations
A study by Süleymanoğlu et al. (2017) on 4-amino-1,2,4-triazole derivatives provided insights into their theoretical calculations and significant antileishmanial activity, indicating the therapeutic potential of triazole compounds in combating Leishmania infections (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Anticonvulsant Activity
Küçükgüzel et al. (2004) synthesized a series of triazole derivatives to evaluate their biological properties, including anticonvulsant activity. Their findings revealed that certain derivatives provided protection in animal models employed for anticonvulsant screening, suggesting the potential utility of triazole compounds in epilepsy treatment (Küçükgüzel, Güniz Küçükgüzel, Rollas, Otük-Saniş, Ozdemir, Bayrak, Altuğ, & Stables, 2004).
Corrosion Inhibition
Lagrenée et al. (2002) explored the corrosion inhibition efficiency of a triazole derivative on mild steel in acidic media. Their work demonstrated high inhibition efficiencies, providing a foundation for the development of corrosion inhibitors based on triazole chemistry (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Oxidative Stress Mitigation
Aktay et al. (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice, highlighting the organ-selective mitigation of peroxidative injury. This suggests the potential application of triazole derivatives in addressing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Polymer Chemistry Applications
Jin et al. (2008) demonstrated the synthesis of triazole-containing polymers via reversible addition-fragmentation chain transfer polymerization, highlighting the "living"/controlled characteristics of polymerizations and the potential for creating materials with specific functionalities (Jin, Zhu, Zhang, Cheng, Zhang, & Zhu, 2008).
Propiedades
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16-12-17(2)22(18(3)13-16)15-28-24-26-25-23(27(24)4)14-20-10-7-9-19-8-5-6-11-21(19)20/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJSRSJYGKXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)
![N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4630553.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)
![(6Z)-5-IMINO-6-({4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B4630590.png)
![METHYL 7-CYCLOPROPYL-3-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4630591.png)
![7-(1-ADAMANTYL)-1-CYCLOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4630602.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)
![1-(2-FLUOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4630622.png)
